1-(2,5-dimethylbenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-component reactions, where precursors like N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile are reacted in water using triethylamine as a base at room temperature. These procedures are often optimized for yield, selectivity, and environmental friendliness by utilizing water as the solvent, which is considered a green chemistry approach (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives has been extensively studied using techniques such as X-ray diffraction, FT-IR, NMR, and computational methods. These studies reveal detailed insights into the bond lengths, angles, and overall geometry of the molecules. For example, N-substituted 1,4-dihydropyridine derivatives have been characterized by X-ray diffraction, showing that these compounds can adopt flat boat conformations, which are crucial for understanding their reactivity and interaction with other molecules (Mahendra et al., 2004).
Chemical Reactions and Properties
1,4-Dihydropyridine derivatives are known for their versatility in chemical reactions. They can participate in various reactions, including nucleophilic substitution, oxidation, and reduction processes. The presence of functional groups like nitro, fluoro, and carboxamide enhances their reactivity, allowing for the synthesis of a wide range of derivatives with potential applications in different fields (Gevariya et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their practical applications. The solubility in different solvents can be tailored by modifying the substituents on the dihydropyridine ring, which directly affects their utility in various domains. Additionally, the melting point and crystal structure are determined by the molecular arrangement and intermolecular forces, which can be elucidated through analytical techniques like X-ray crystallography and thermal analysis (Shu & Long, 2023).
Scientific Research Applications
HIV Integrase Inhibition
The compound 1-(2,5-dimethylbenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of agents exhibiting potent inhibition of HIV-integrase, crucial for the replication of HIV-1. Modifications to similar molecules have shown significant HIV-integrase inhibitory potencies, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).
Antitumor Activity
This compound is related to derivatives that have shown potential in inhibiting the Met kinase superfamily, crucial in tumor growth and metastasis. Specific derivatives have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, leading to their advancement into clinical trials (Schroeder et al., 2009).
Cardiovascular and Cerebral Vasodilation
Compounds structurally similar to 1-(2,5-dimethylbenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been identified as antihypertensive agents and coronary vessel dilators. They have been synthesized through specific chemical processes and tested for their efficacy in vasodilation (Abernathy, 1978).
Determination in Plasma
There has been research into sensitive methods for the quantitative determination of related compounds in plasma, which is crucial for understanding their pharmacokinetics and therapeutic levels in clinical applications (Higuchi et al., 1975).
Cancer Tyrosine Kinase Imaging
Related compounds have been synthesized as potential tracers for positron emission tomography (PET) in imaging cancer tyrosine kinase, an important application in cancer diagnosis and treatment evaluation (Wang et al., 2005).
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-13-5-6-14(2)15(10-13)12-24-9-3-4-17(21(24)27)20(26)23-16-7-8-18(22)19(11-16)25(28)29/h3-11H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBJDYCPPMKLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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